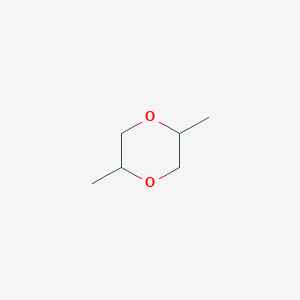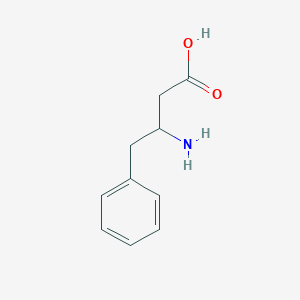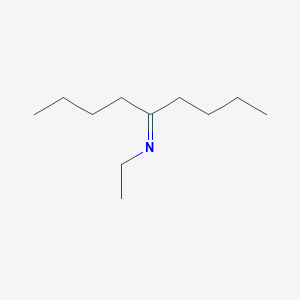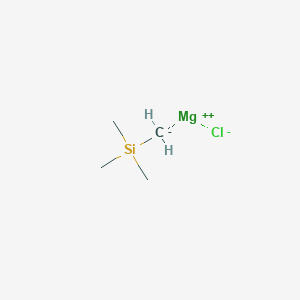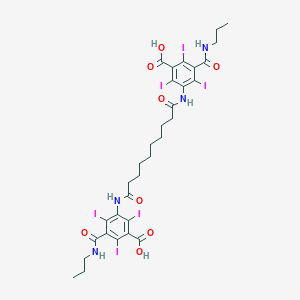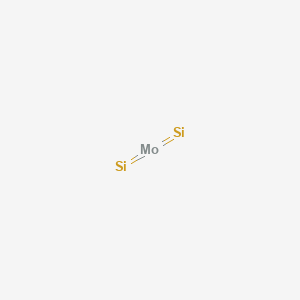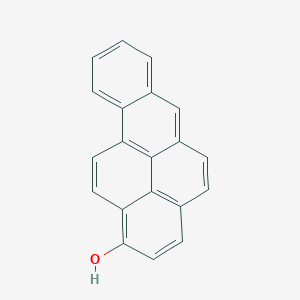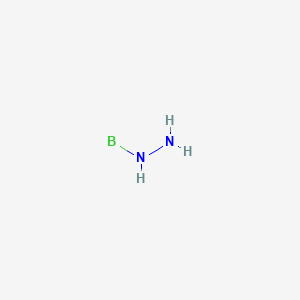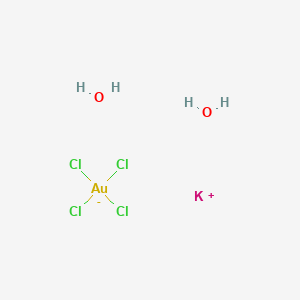
Potassium;tetrachlorogold(1-);dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;tetrachlorogold(1-);dihydrate, also known as potassium tetrachloroaurate(III) dihydrate, is a chemical compound with the molecular formula KAuCl₄·2H₂O. It is a yellow to orange crystalline powder that is soluble in water and ethanol. This compound is primarily used as a raw material for the preparation of gold(III) dithiolate complexes, which have applications in luminescence studies, photosensitizers, and photocatalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;tetrachlorogold(1-);dihydrate can be synthesized through the reaction of gold(III) chloride with potassium chloride in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to yield the crystalline product. The general reaction is as follows:
AuCl3+KCl+2H2O→KAuCl4⋅2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity gold and potassium chloride. The process is similar to the laboratory synthesis but is scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium;tetrachlorogold(1-);dihydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.
Substitution: The chloride ligands can be substituted with other ligands, such as thiolates or phosphines, to form different gold complexes.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Ligands: Thiolates, phosphines.
Major Products Formed
Metallic Gold: Formed through reduction reactions.
Gold Complexes: Formed through substitution reactions with various ligands.
Scientific Research Applications
Potassium;tetrachlorogold(1-);dihydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of gold(III) dithiolate complexes, which are studied for their luminescent properties.
Biology: Investigated for its potential use in biological imaging and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential therapeutic applications, including cancer treatment.
Industry: Used in the gold electroplating process to deposit thin layers of gold onto various substrates.
Mechanism of Action
The mechanism of action of potassium;tetrachlorogold(1-);dihydrate involves the interaction of the gold(III) ion with various molecular targets. In biological systems, the gold(III) ion can interact with thiol groups in proteins, leading to the formation of gold-thiol complexes. These interactions can disrupt protein function and lead to cell death, which is the basis for its potential use in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Potassium tetrachloroaurate(III)
- Gold(III) chloride
- Sodium tetrachloroaurate(III)
Uniqueness
Potassium;tetrachlorogold(1-);dihydrate is unique due to its high solubility in water and ethanol, making it suitable for various applications in aqueous and organic media. Additionally, its dihydrate form provides stability and ease of handling compared to anhydrous forms .
Properties
CAS No. |
13005-39-5 |
|---|---|
Molecular Formula |
AuCl4.2H2O.K AuCl4H4KO2 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
potassium;gold(3+);tetrachloride;dihydrate |
InChI |
InChI=1S/Au.4ClH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
InChI Key |
CJUURXULKITMBN-UHFFFAOYSA-J |
SMILES |
O.O.Cl[Au-](Cl)(Cl)Cl.[K+] |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


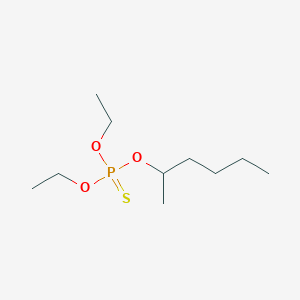
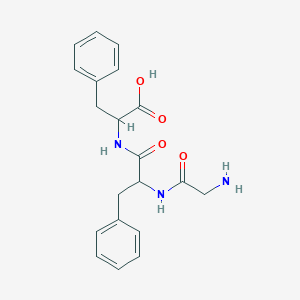
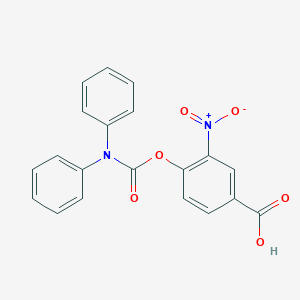
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)

